molecular formula C11H13N5OS B2597264 3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide CAS No. 338391-95-0

3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide

Cat. No. B2597264
CAS RN: 338391-95-0
M. Wt: 263.32
InChI Key: HTKGWPDQGROPQJ-UHFFFAOYSA-N
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Description

3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, commonly referred to as AMT, is an organic compound that has been used for a variety of scientific research applications due to its unique properties. This compound has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. AMT has a wide range of potential uses, including as a catalyst for organic synthesis, as a drug for treating various diseases, and as a therapeutic agent.

Scientific Research Applications

Catalysis and Organic Synthesis

An efficient approach for the synthesis of related compounds using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. This method involves the regioselective synthesis of heterocyclic amides from N-acylation, with potential applications in the preparation of complex organic molecules (Moreno-Fuquen et al., 2019).

Antimicrobial Activities

Novel triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Some derivatives were found to possess good or moderate activities against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Cytotoxic and Antimicrobial Activity Studies

A new group of triazole derivatives was synthesized and screened for cytotoxic, antibacterial, and antifungal activity, with some showing promising biological activity. These findings indicate potential applications in cancer therapy and infection control (Sumangala et al., 2012).

Antitumor Activity

The compound "3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide" was synthesized and found to inhibit the proliferation of some cancer cell lines, suggesting its potential application in cancer treatment (Hao et al., 2017).

Molecular Docking and Theoretical Studies

FT-IR, HOMO-LUMO, NBO, MEP analysis, and molecular docking studies of specific triazole derivatives have been conducted to understand their potential biological activities, including anti-tuberculostic activity. These studies provide insights into the interaction mechanisms of these compounds with biological targets (Panicker et al., 2015).

properties

IUPAC Name

3-amino-N-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-7-5-3-4-6-8(7)13-10(17)16-9(12)14-15-11(16)18-2/h3-6H,1-2H3,(H2,12,14)(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKGWPDQGROPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2C(=NN=C2SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide

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